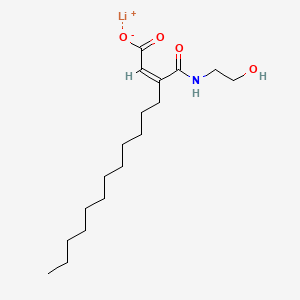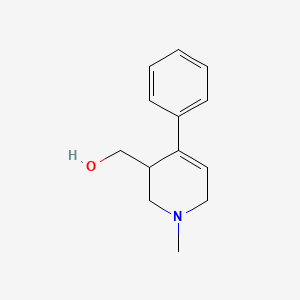
1,4-Bis(dimethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(dimethoxymethyl)benzene, also known as terephthalaldehyde bis(dimethyl acetal), is an organic compound with the molecular formula C12H18O4. It is a derivative of benzene, where two methoxymethyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Métodos De Preparación
1,4-Bis(dimethoxymethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of terephthalaldehyde with methanol in the presence of an acid catalyst. This reaction leads to the formation of the dimethyl acetal derivative. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1,4-Bis(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form terephthalaldehyde.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo substitution reactions where the methoxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,4-Bis(dimethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and reactions.
Medicine: This compound is used in the development of pharmaceuticals and other medical applications.
Industry: It is used in the production of resins, polymers, and other industrial materials
Mecanismo De Acción
The mechanism of action of 1,4-Bis(dimethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The methoxymethyl groups can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biochemical pathways and processes, making this compound useful in various applications .
Comparación Con Compuestos Similares
1,4-Bis(dimethoxymethyl)benzene can be compared with other similar compounds such as:
1,4-Dimethoxybenzene: This compound has methoxy groups instead of methoxymethyl groups.
1,4-Bis(methoxymethyl)benzene: Similar to this compound but with different substituents.
Terephthalaldehyde: The parent compound from which this compound is derived. The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications
Propiedades
Número CAS |
37832-34-1 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1,4-bis(dimethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-11(14-2)9-5-7-10(8-6-9)12(15-3)16-4/h5-8,11-12H,1-4H3 |
Clave InChI |
BICKDMSEOVJSQC-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(C=C1)C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)










